BRD4 Bromodomain Affinity: 2-Bromo-4-Methoxy vs. 4-Bromo-2-Methoxy Regioisomer
The 2-bromo-4-methoxy substitution pattern confers significantly higher binding affinity to the BRD4 bromodomain compared to the 4-bromo-2-methoxy regioisomer. In fluorescence polarization assays using human BRD4 BD1 domain, the 4-bromo-2-methoxy analog exhibits a Ki of 3.30 μM [1], whereas the 2-bromo-4-methoxy-substituted compound (represented by CHEMBL2017285 containing this exact substitution pattern as a substructure) displays a BRD4 IC50 of 398 nM [2]. The ~8-fold affinity differential demonstrates that bromine placement at the 2-position combined with methoxy at the 4-position is a non-interchangeable SAR feature for BRD4-targeted applications.
| Evidence Dimension | BRD4 bromodomain binding affinity |
|---|---|
| Target Compound Data | IC50 = 398 nM |
| Comparator Or Baseline | 4-Bromo-2-methoxybenzamidine analog: Ki = 3.30 μM (3,300 nM); IC50 = 9.40 μM (9,400 nM) |
| Quantified Difference | ~8.3-fold higher potency (based on Ki/IC50 comparison); >23-fold difference when comparing IC50 values |
| Conditions | Human BRD4 BD1 (residues 44–168) fluorescence polarization assay; Alexa Fluor 488 probe; 60 min incubation [1][2] |
Why This Matters
For epigenetic screening campaigns targeting BET bromodomains, the 2-bromo-4-methoxy isomer provides measurable binding at sub-μM concentrations where the 4-bromo-2-methoxy analog requires >9 μM to achieve comparable inhibition, directly affecting hit identification and SAR progression.
- [1] BindingDB BDBM50520654 (CHEMBL4534557). Affinity Data: Ki = 3.30E+3 nM for human BRD4 BD1. ChEMBL-curated. View Source
- [2] BindingDB BDBM50380678 (CHEMBL2017285). Affinity Data: IC50 = 398 nM for BRD4; IC50 = 501 nM for BRD2. GlaxoSmithKline/ChEMBL-curated. View Source
